N,N'-dinonyl adipamide
Overview
Description
N,N’-Dinonyladipamide: is an organic compound belonging to the class of amides It is characterized by the presence of two nonyl groups attached to the nitrogen atoms of the adipamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dinonyladipamide typically involves the reaction of adipic acid with nonylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Adipic Acid+2Nonylamine→N,N’-Dinonyladipamide+2Water
The reaction is usually conducted in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dinonyladipamide may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dinonyladipamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-Dinonyladipamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: N,N’-Dinonyladipamide can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Dinonyladipamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with similar amide functionality.
N,N-Dimethylacetamide (DMA): Another solvent with comparable properties.
N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of nonyl groups.
Uniqueness: N,N’-Dinonyladipamide is unique due to its long nonyl chains, which impart distinct physical and chemical properties compared to shorter-chain amides. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
Molecular Formula |
C24H48N2O2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N,N'-di(nonyl)hexanediamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-17-21-25-23(27)19-15-16-20-24(28)26-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
TZDLIPPCVXYNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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